molecular formula C7H9NO3S2 B1344948 Methyl 2-mercapto-4-(methoxymethyl)-1,3-thiazole-5-carboxylate CAS No. 1142201-62-4

Methyl 2-mercapto-4-(methoxymethyl)-1,3-thiazole-5-carboxylate

Cat. No. B1344948
M. Wt: 219.3 g/mol
InChI Key: GPDNWNDXSLDBNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-mercapto-4-(methoxymethyl)-1,3-thiazole-5-carboxylate (MMTC) is a carboxylate derivative of methyl 2-mercapto-4-thiazole-5-carboxylic acid (MTTC). It is a small molecule with a molecular weight of 178.2 g/mol, and a melting point of 115-116 °C. MMTC is a highly versatile compound, and has been used in a variety of scientific applications, including drug synthesis, biochemistry, and physiology. It has also been used in laboratory experiments to study the mechanism of action of drugs, and the biochemical and physiological effects of drugs on the human body.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • This chemical has been utilized in the synthesis of complex heterocyclic compounds, such as (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates. These compounds are synthesized through a multi-step process starting from dimethyl acetone-1,3-dicarboxylate, showcasing the versatility of thiazole derivatives in constructing biologically relevant heterocycles (Žugelj et al., 2009).

Development of Antimicrobial Agents

  • Research has also explored the synthesis of thiazolo[4,5-d]pyrimidines starting from similar thiazole carboxylates. These studies aim to evaluate the antimicrobial activities of these synthesized compounds, indicating the potential of thiazole derivatives in developing new antimicrobial agents (Balkan et al., 2001).

Crystallographic Studies

  • The structure of 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid Me ester has been determined through crystallographic studies, providing insights into the molecular conformation and intermolecular interactions of thiazole derivatives. This information is crucial for understanding the chemical behavior and potential applications of these compounds (Kennedy et al., 1999).

Organometallic Chemistry

  • In organometallic chemistry, thiazole derivatives have been used to synthesize triorganotin carboxylates. These compounds have been characterized and their structures determined, highlighting the role of thiazole-based ligands in the formation of organometallic complexes (Ma et al., 2005).

properties

IUPAC Name

methyl 4-(methoxymethyl)-2-sulfanylidene-3H-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S2/c1-10-3-4-5(6(9)11-2)13-7(12)8-4/h3H2,1-2H3,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDNWNDXSLDBNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(SC(=S)N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-mercapto-4-(methoxymethyl)-1,3-thiazole-5-carboxylate

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